1-Propanol, 3-(m-methoxyphenyl)-

Description

The exact mass of the compound 1-Propanol, 3-(m-methoxyphenyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Propanol, 3-(m-methoxyphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propanol, 3-(m-methoxyphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

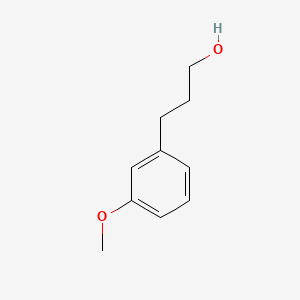

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-methoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6,8,11H,3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOBQNLCSYCFLQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40222845 | |

| Record name | 1-Propanol, 3-(m-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40222845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7252-82-6 | |

| Record name | 3-Methoxybenzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7252-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-m-Anisyl-1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007252826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanol, 3-methoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanol, 3-(m-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40222845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-M-ANISYL-1-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RY2N0OY8W4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Propanol, 3-(m-methoxyphenyl)-: Properties, Synthesis, and Applications

Introduction

1-Propanol, 3-(m-methoxyphenyl)-, with the CAS number 7252-82-6, is a key organic intermediate that is increasingly drawing the attention of researchers in the fields of medicinal chemistry and drug development.[1] Its unique structural motif, featuring a propanol chain attached to a methoxy-substituted phenyl ring, provides a versatile scaffold for the synthesis of a wide array of complex molecules with potential therapeutic applications. This technical guide aims to provide an in-depth exploration of the chemical properties, structure, synthesis, and applications of this compound, tailored for professionals engaged in pharmaceutical research and development.

Chemical Structure and Properties

The molecular structure of 1-Propanol, 3-(m-methoxyphenyl)- consists of a benzene ring substituted with a methoxy group at the meta position and a 3-hydroxypropyl group. This structure imparts a balance of hydrophilic and lipophilic characteristics, influencing its solubility and reactivity.

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";

// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0!"]; C3 [label="C", pos="2.25,-1.25!"]; C4 [label="C", pos="1.5,-2.5!"]; C5 [label="C", pos="0,-2.5!"]; C6 [label="C", pos="-0.75,-1.25!"]; C7 [label="C", pos="-2.25,-1.25!"]; C8 [label="C", pos="-3.25,-0.25!"]; C9 [label="C", pos="-4.25,-1.25!"]; O1 [label="O", pos="-5.25,-0.25!"]; H1 [label="H", pos="-6.0,-0.75!"]; O2 [label="O", pos="3.25,-1.25!"]; C10 [label="C", pos="4.25,-0.75!"];

// Hydrogen nodes for clarity on chirality if needed, but not for this achiral molecule. // Adding implicit hydrogens via text for cleaner look.

// Edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- O1; O1 -- H1; C3 -- O2; O2 -- C10;

// Double bonds in benzene ring edge [style=bold]; C1 -- C2; C3 -- C4; C5 -- C6;

// Text labels for groups label_methoxy [label="H3C", pos="4.75,-0.25!", fontcolor="#202124"]; label_propanol [label="CH2-CH2-CH2-OH", pos="-4.5,-2.25!", fontcolor="#202124"]; } Caption: Molecular structure of 1-Propanol, 3-(m-methoxyphenyl)-.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Propanol, 3-(m-methoxyphenyl)- is presented in the table below. These properties are crucial for designing reaction conditions, purification procedures, and formulation strategies.

| Property | Value | Reference(s) |

| Molecular Formula | C10H14O2 | [1] |

| Molecular Weight | 166.22 g/mol | |

| Appearance | Colorless oil or solid | [2] |

| CAS Number | 7252-82-6 | [1] |

| Boiling Point | ~230-234 °C | [2] |

| Density | ~1.04 g/cm³ | [2] |

| Solubility | Soluble in organic solvents like ethanol, acetone, and dichloromethane. | [2] |

Spectroscopic Analysis

The structural elucidation of 1-Propanol, 3-(m-methoxyphenyl)- is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals corresponding to the aromatic and aliphatic protons. The aromatic protons on the meta-substituted ring typically appear as a complex multiplet in the range of δ 6.7-7.2 ppm. The methylene protons of the propanol chain exhibit distinct signals: the one adjacent to the aromatic ring (benzylic) around δ 2.7 ppm (triplet), the one adjacent to the hydroxyl group around δ 3.6 ppm (triplet), and the central methylene group as a multiplet around δ 1.8 ppm. The hydroxyl proton usually appears as a broad singlet, the chemical shift of which can vary with concentration and solvent. The methoxy group protons give a sharp singlet at approximately δ 3.8 ppm.[3][4]

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each carbon environment. The aromatic carbons will resonate in the downfield region (δ 110-160 ppm), with the carbon attached to the methoxy group being significantly deshielded. The carbons of the propanol chain will appear in the upfield region, typically with the carbon bearing the hydroxyl group around δ 60-65 ppm, and the other two methylene carbons between δ 30-40 ppm. The methoxy carbon will have a characteristic signal around δ 55 ppm.[3]

Infrared (IR) Spectroscopy

The IR spectrum is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. The C-H stretching of the aromatic ring is observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching appears just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are visible in the 1450-1600 cm⁻¹ region. A strong C-O stretching band for the alcohol is expected around 1050 cm⁻¹, and the C-O-C stretching of the methoxy group will show a characteristic absorption band.[5][6]

Mass Spectrometry (MS)

The electron ionization mass spectrum will likely show a molecular ion peak (M⁺) at m/z 166. The fragmentation pattern is expected to be dominated by the loss of water (M-18) to give a peak at m/z 148. Benzylic cleavage, leading to the formation of a stable methoxybenzyl cation or related fragments, is also a probable fragmentation pathway.[2][7][8]

Experimental Protocols: Synthesis of 1-Propanol, 3-(m-methoxyphenyl)-

There are several viable synthetic routes to prepare 1-Propanol, 3-(m-methoxyphenyl)-. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. Two common and effective methods are detailed below.

Method 1: Reduction of 3-(3-Methoxyphenyl)propanoic Acid

This method involves the reduction of a commercially available or readily synthesized carboxylic acid precursor. Lithium aluminum hydride (LiAlH₄) is a powerful and efficient reducing agent for this transformation.

dot graph "Synthesis_by_Reduction" { rankdir="LR"; bgcolor="#F1F3F4"; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", color="#4285F4"];

start [label="3-(3-Methoxyphenyl)propanoic Acid", fillcolor="#FBBC05"]; reagent [label="1. LiAlH4, Anhydrous THF\n2. H3O+ quench", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="1-Propanol, 3-(m-methoxyphenyl)-", fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="Workup & Purification\n(Extraction, Chromatography)", shape=box, style=rounded];

start -> reagent [label="Reduction"]; reagent -> product; product -> purification; } Caption: Workflow for the synthesis of 1-Propanol, 3-(m-methoxyphenyl)- via reduction.

Step-by-Step Methodology:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF). The flask is cooled in an ice bath.

-

Addition of Carboxylic Acid: A solution of 3-(3-methoxyphenyl)propanoic acid in anhydrous THF is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄.[9] The rate of addition is controlled to maintain a gentle reflux. The causality behind the slow, cooled addition is to manage the highly exothermic nature of the reaction between LiAlH₄ and the carboxylic acid, preventing a dangerous temperature spike and potential side reactions.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure the complete reduction of the carboxylic acid. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Workup: The reaction is carefully quenched by the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water, while cooling the flask in an ice bath. This procedure is critical for safely decomposing the excess LiAlH₄ and forming a granular precipitate of aluminum salts that is easy to filter.

-

Isolation and Purification: The resulting slurry is filtered, and the solid residue is washed with THF or diethyl ether. The combined organic filtrates are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Method 2: Grignard Reaction with Ethylene Oxide

This approach builds the propanol chain by reacting a Grignard reagent, prepared from 3-methoxybenzyl halide, with ethylene oxide. This method is particularly useful when the corresponding benzyl halide is more accessible than the propanoic acid.

dot graph "Grignard_Synthesis" { rankdir="LR"; bgcolor="#F1F3F4"; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", color="#4285F4"];

start [label="3-Methoxybenzyl Bromide", fillcolor="#FBBC05"]; grignard_formation [label="Mg, Anhydrous Ether", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; grignard_reagent [label="3-Methoxybenzylmagnesium Bromide"]; ethylene_oxide [label="Ethylene Oxide", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="1-Propanol, 3-(m-methoxyphenyl)-", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> grignard_formation [label="Formation"]; grignard_formation -> grignard_reagent; grignard_reagent -> ethylene_oxide [label="Reaction"]; ethylene_oxide -> product [label="H3O+ Workup"]; } Caption: Synthesis of 1-Propanol, 3-(m-methoxyphenyl)- using a Grignard reaction.

Step-by-Step Methodology:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are placed in anhydrous diethyl ether or THF. A small crystal of iodine can be added to initiate the reaction. A solution of 3-methoxybenzyl bromide in the anhydrous ether is added dropwise to the magnesium suspension. A gentle reflux should be maintained during the addition. The successful formation of the Grignard reagent is indicated by the disappearance of the magnesium and the formation of a cloudy grey or brown solution.[10][11]

-

Reaction with Ethylene Oxide: The freshly prepared Grignard reagent is cooled in an ice-salt bath. A solution of ethylene oxide in the same anhydrous solvent is then added dropwise. The high reactivity of ethylene oxide's strained ring necessitates low temperatures to control the reaction rate and prevent polymerization.

-

Reaction Completion and Quenching: After the addition, the mixture is stirred at a low temperature for a period and then allowed to warm to room temperature to ensure the reaction goes to completion. The reaction is then carefully quenched by pouring it onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over an anhydrous salt, and the solvent is evaporated. The resulting crude alcohol is then purified by vacuum distillation or column chromatography.

Applications in Drug Development

1-Propanol, 3-(m-methoxyphenyl)- serves as a valuable building block in the synthesis of various pharmaceutical agents. Its structure is often incorporated into molecules targeting a range of biological pathways. While specific drug names containing this exact fragment may not be widely publicized, its utility can be inferred from its structural similarity to known pharmacophores. For instance, the 3-phenylpropan-1-ol moiety is a feature in some cardiovascular and neurological drug candidates. The methoxy group can be a site for further functionalization or can serve to modulate the pharmacokinetic properties of a drug molecule, such as its metabolic stability and lipophilicity.[12][13]

Conclusion

1-Propanol, 3-(m-methoxyphenyl)- is a chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined chemical and physical properties, coupled with established and versatile synthetic routes, make it an attractive starting material for the creation of novel and complex molecular architectures. A thorough understanding of its spectroscopic characteristics is essential for its unambiguous identification and quality control. The experimental protocols provided in this guide offer reliable methods for its synthesis, empowering researchers to utilize this valuable compound in their pursuit of new therapeutic agents.

References

- 1. 3-(3-Methoxyphenyl)propan-1-ol | CAS 7252-82-6 [daltonresearchmolecules.com]

- 2. spectrabase.com [spectrabase.com]

- 3. rsc.org [rsc.org]

- 4. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. rsc.org [rsc.org]

- 6. 3-(3-Methoxyphenyl)propanoic acid [webbook.nist.gov]

- 7. mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. whitman.edu [whitman.edu]

- 9. prepchem.com [prepchem.com]

- 10. d.lib.msu.edu [d.lib.msu.edu]

- 11. Solved How would one use a Grignard-based synthesis to | Chegg.com [chegg.com]

- 12. rsc.org [rsc.org]

- 13. nbinno.com [nbinno.com]

Spectroscopic data (NMR, IR, MS) of 3-(m-methoxyphenyl)propan-1-ol

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(m-Methoxyphenyl)propan-1-ol

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-(m-methoxyphenyl)propan-1-ol (CAS No. 59337-87-2), a key intermediate in organic synthesis. For researchers and professionals in drug development, definitive structural confirmation is paramount. This document synthesizes data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to create a holistic and validated analytical profile of the molecule. We delve into the causality behind experimental choices and data interpretation, providing field-proven insights to ensure trustworthy and reproducible results. The protocols and interpretations herein are designed to serve as a self-validating system for the unambiguous identification and quality assessment of this compound.

Physicochemical Properties

A foundational understanding of a compound's physical properties is essential before undertaking spectroscopic analysis. These properties influence sample preparation, handling, and the choice of analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₂ | [1] |

| Molecular Weight | 166.22 g/mol | [1] |

| InChIKey | XOBQNLCSYCFLQG-UHFFFAOYSA-N | [1] |

| Appearance | Colorless oil | [1] |

| CAS Number | 59337-87-2 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the carbon-hydrogen framework. For 3-(m-methoxyphenyl)propan-1-ol, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern of the aromatic ring and the integrity of the propyl alcohol chain.

Experimental Protocol: NMR Spectroscopy

A robust NMR protocol is crucial for acquiring high-quality, reproducible data. The following methodology is a self-validating system, ensuring accuracy.

-

Sample Preparation: Dissolve approximately 15-20 mg of 3-(m-methoxyphenyl)propan-1-ol in 0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a standard solvent that dissolves the analyte well and has a minimal, well-defined residual solvent signal.

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard, setting the reference chemical shift to 0.00 ppm. Causality: TMS is chemically inert and its sharp singlet signal does not overlap with most analyte signals, providing a reliable reference point.[2]

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for data acquisition. Causality: Higher field strengths provide better signal dispersion and resolution, which is critical for resolving complex multiplets in the aromatic region.

-

¹H NMR Acquisition:

-

Acquire the spectrum over a spectral width of -2 to 12 ppm.

-

Employ a 30-degree pulse angle and a relaxation delay of 2 seconds to ensure quantitative integration.

-

Co-add 16 scans to achieve an excellent signal-to-noise ratio.[3]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum over a width of 0 to 220 ppm.

-

Use a relaxation delay of 5 seconds to allow for the full relaxation of quaternary carbons.

-

Co-add 1024 scans or more to compensate for the low natural abundance of the ¹³C isotope.[3]

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw Free Induction Decay (FID) data using appropriate NMR processing software.

¹H NMR Spectral Data and Interpretation (400 MHz, CDCl₃)

The ¹H NMR spectrum provides a proton census of the molecule. The meta-substitution on the aromatic ring and the flexible propyl chain give rise to a distinct and predictable pattern of signals.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Interpretation |

| ~7.20 | t, J ≈ 7.8 Hz | 1H | H-5' | The triplet multiplicity arises from coupling to two adjacent aromatic protons (H-4' and H-6'). Its downfield shift is typical for aromatic protons. |

| ~6.78 | m | 2H | H-2', H-6' | These protons are in different environments but may overlap. They appear as a multiplet due to coupling with neighboring aromatic protons. |

| ~6.73 | m | 1H | H-4' | This proton's signal is part of the complex aromatic multiplet, coupled to H-5'. |

| 3.80 | s | 3H | -OCH₃ | The sharp singlet is characteristic of a methoxy group, with no adjacent protons to couple with. |

| 3.65 | t, J ≈ 6.4 Hz | 2H | H-1 (-CH₂OH) | This triplet is due to coupling with the adjacent H-2 methylene protons. The downfield shift is caused by the deshielding effect of the adjacent oxygen atom. |

| 2.68 | t, J ≈ 7.6 Hz | 2H | H-3 (-ArCH₂-) | This triplet results from coupling to the H-2 methylene protons. The chemical shift reflects its position adjacent to the aromatic ring (benzylic). |

| 1.90 | quintet, J ≈ 7.0 Hz | 2H | H-2 (-CH₂CH₂CH₂-) | This signal appears as a quintet (or pseudo-quintet) due to coupling with the two adjacent methylene groups (H-1 and H-3). |

| ~1.60 | br s | 1H | -OH | The hydroxyl proton is a broad singlet and its position can vary with concentration and temperature. It may not show clear coupling. |

¹³C NMR Spectral Data and Interpretation (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature.

| Chemical Shift (δ, ppm) | Assignment | Interpretation |

| ~159.8 | C-3' | This is a quaternary aromatic carbon, shifted significantly downfield due to the direct attachment of the electronegative oxygen atom of the methoxy group. |

| ~143.5 | C-1' | This is the other quaternary aromatic carbon, to which the propyl chain is attached. |

| ~129.5 | C-5' | Aromatic CH carbon. |

| ~120.8 | C-6' | Aromatic CH carbon. |

| ~114.2 | C-2' | Aromatic CH carbon, shielded by the electron-donating methoxy group. |

| ~111.5 | C-4' | Aromatic CH carbon, also shielded by the methoxy group. |

| ~62.3 | C-1 (-CH₂OH) | Aliphatic carbon directly bonded to the hydroxyl group, resulting in a significant downfield shift. |

| ~55.2 | -OCH₃ | The characteristic chemical shift for a methoxy carbon attached to an aromatic ring.[4] |

| ~34.3 | C-3 (-ArCH₂-) | Benzylic carbon, deshielded by the adjacent aromatic ring. |

| ~31.5 | C-2 (-CH₂CH₂CH₂-) | Aliphatic carbon in the middle of the propyl chain. |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. For 3-(m-methoxyphenyl)propan-1-ol, IR confirms the presence of the hydroxyl and ether groups, as well as the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory. Causality: ATR is a modern technique that requires minimal sample preparation (a single drop of the oil) and is highly reproducible.

-

Background Scan: Perform a background scan of the clean ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Apply a small drop of the neat 3-(m-methoxyphenyl)propan-1-ol oil directly onto the ATR crystal.

-

Data Acquisition: Acquire the spectrum over the range of 4000-600 cm⁻¹, co-adding 32 scans for a high-quality spectrum.

IR Spectral Data and Interpretation

The IR spectrum is characterized by several strong, diagnostic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Interpretation |

| 3600-3200 | Strong, Broad | O-H Stretch | The broadness of this peak is a hallmark of the hydrogen-bonded hydroxyl group of the primary alcohol. |

| 3100-3000 | Medium | Aromatic C-H Stretch | These absorptions are characteristic of C-H bonds where the carbon is sp² hybridized, confirming the aromatic ring. |

| 2950-2850 | Strong | Aliphatic C-H Stretch | These strong peaks arise from the C-H bonds of the sp³ hybridized carbons in the propyl chain and methoxy group. |

| 1600, 1485 | Medium-Weak | Aromatic C=C Stretch | These skeletal vibrations are diagnostic for the presence of the benzene ring. |

| 1260 | Strong | Aryl-O Stretch (Asymmetric) | This strong absorption is characteristic of the C-O bond of the aryl ether (methoxy group). |

| 1040 | Strong | C-O Stretch | This band corresponds to the C-O bond of the primary alcohol functional group. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a GC system coupled to a mass spectrometer with an EI source.[1]

-

GC Separation: Inject 1 µL of the solution into the GC. Use a standard non-polar column (e.g., HP-5) and a temperature program (e.g., ramp from 100°C to 250°C) to ensure separation from any impurities. Causality: GC ensures that the spectrum obtained is of a pure compound eluting at a specific retention time.

-

MS Acquisition: Acquire mass spectra in EI mode at 70 eV over a mass range of m/z 40-400.

Mass Spectrum Data and Interpretation

The mass spectrum provides the final pieces of the structural puzzle.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 166 , corresponding to the molecular weight of C₁₀H₁₄O₂.[1] This peak confirms the elemental composition.

Table of Key Fragments:

| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Interpretation |

| 166 | [C₁₀H₁₄O₂]⁺ | Molecular Ion (M⁺) |

| 148 | [M - H₂O]⁺ | Loss of a water molecule from the alcohol, a common fragmentation for alcohols. |

| 135 | [M - CH₂OH]⁺ | Alpha-cleavage with loss of the hydroxymethyl radical. |

| 121 | [C₈H₉O]⁺ | Benzylic cleavage, resulting in a stable methoxy-tropylium or related benzyl cation. This is often a prominent peak. |

| 107 | [C₇H₇O]⁺ | Loss of the entire propyl chain can lead to a methoxyphenol-type radical cation. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl-containing compounds. |

| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from further fragmentation of the aromatic ring. |

Visualization of a Key Fragmentation Pathway

The formation of the m/z 121 fragment is a high-probability and structurally informative event.

Caption: Benzylic cleavage of the molecular ion (m/z 166).

Integrated Spectroscopic Analysis Workflow

No single technique provides the complete picture. The true power of spectroscopic analysis lies in integrating the data from NMR, IR, and MS to build an unassailable structural proof. The workflow below illustrates this synergistic process.

Caption: Integrated workflow for structural elucidation.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and MS provides an unambiguous structural confirmation of 3-(m-methoxyphenyl)propan-1-ol. The NMR data precisely define the meta-substitution pattern and the propyl alcohol side chain. IR spectroscopy confirms the essential alcohol and aryl ether functional groups, while mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns consistent with the proposed structure. This comprehensive guide serves as an authoritative reference for the analysis and quality control of this important chemical compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. C-13 nmr spectrum of propan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

The Phenylpropanoid Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 3-(3-Methoxyphenyl)propan-1-ol

Introduction: Unveiling the Potential of a Versatile Chemical Moiety

In the landscape of modern drug discovery, the identification of versatile and readily modifiable chemical scaffolds is paramount. 3-(3-Methoxyphenyl)propan-1-ol, a member of the extensive phenylpropanoid family of natural compounds, represents one such scaffold of significant interest. While its direct biological applications are not extensively documented, its structural simplicity and the rich pharmacological profile of its analogs position it as a valuable starting point for the synthesis of novel therapeutic agents. This technical guide will provide an in-depth exploration of the potential applications of 3-(3-methoxyphenyl)propan-1-ol in medicinal chemistry, drawing insights from the established bioactivities of related phenylpropanoids and outlining strategic pathways for its derivatization and evaluation.

The phenylpropanoid pathway in plants produces a vast array of compounds that are crucial for their defense against pathogens and environmental stressors[1][2][3]. These molecules, characterized by a phenyl group attached to a three-carbon propane chain, have been a fruitful source of lead compounds in drug discovery[4][5][6]. This guide will delve into the untapped potential of 3-(3-methoxyphenyl)propan-1-ol as a foundational element for building new chemical entities with therapeutic promise.

The Phenylpropanoid Core: A Foundation for Diverse Bioactivity

The inherent potential of 3-(3-methoxyphenyl)propan-1-ol lies in its phenylpropanoid core structure. Numerous naturally occurring and synthetic phenylpropanoids have demonstrated a wide spectrum of pharmacological effects, offering valuable clues to the potential therapeutic avenues for derivatives of our core molecule.

Insights from Structurally Related Phenylpropanoids

-

Cinnamaldehyde and its Analogs: Cinnamaldehyde, a well-known phenylpropanoid, and its derivatives are recognized for their anti-inflammatory and anti-cancer properties[7][8][9]. The presence of a highly reactive α,β-unsaturated carbonyl group is often crucial for their bioactivity, acting as a Michael acceptor that can covalently modify biological targets[7][10]. While 3-(3-methoxyphenyl)propan-1-ol lacks this feature, its three-carbon chain provides a synthetic handle to introduce similar functionalities or other pharmacophores.

-

Eugenol: A Scaffold for Broad-Spectrum Activity: Eugenol, another prominent phenylpropanoid, exhibits a remarkable range of biological activities, including antioxidant, antimicrobial, anesthetic, anti-inflammatory, and anti-cancer effects[11][12][13][14][15][16]. Its phenolic hydroxyl and methoxy groups are key to its activity, and it has been extensively used as a scaffold in the design of new drugs[11][12]. The methoxy-substituted phenyl ring of 3-(3-methoxyphenyl)propan-1-ol mirrors a key structural feature of eugenol, suggesting that derivatives may share some of its pharmacological properties.

The diverse biological activities of these and other phenylpropanoids underscore the potential of the 3-(3-methoxyphenyl)propan-1-ol scaffold as a starting point for the development of novel therapeutics targeting a range of diseases.

Strategic Derivatization: Unlocking Therapeutic Potential

The true value of 3-(3-methoxyphenyl)propan-1-ol in medicinal chemistry lies in its amenability to chemical modification. The primary alcohol and the aromatic ring present two key sites for derivatization, allowing for the systematic exploration of structure-activity relationships (SAR).

Key Derivatization Strategies

| Functional Group | Potential Modifications | Rationale |

| Primary Alcohol (-OH) | Esterification, Etherification, Oxidation to aldehyde or carboxylic acid, Replacement with amines or other functional groups. | To introduce new pharmacophores, alter polarity and pharmacokinetic properties, and create reactive handles for further conjugation. |

| Aromatic Ring | Electrophilic substitution (e.g., nitration, halogenation, acylation), Demethylation of the methoxy group. | To modulate electronic properties, introduce new binding interactions with biological targets, and explore the impact of substituent positioning. |

These derivatization strategies can be employed to generate a library of novel compounds for biological screening, enabling the identification of lead candidates with desired therapeutic activities.

Potential Therapeutic Targets and Applications

Based on the known activities of related phenylpropanoids, derivatives of 3-(3-methoxyphenyl)propan-1-ol could be investigated for a variety of therapeutic applications.

Hypothesized Therapeutic Areas:

-

Anti-inflammatory Agents: By incorporating functionalities known to interact with inflammatory pathways, such as those targeting cyclooxygenase (COX) or lipoxygenase (LOX) enzymes.

-

Anticancer Agents: Through the introduction of cytotoxic moieties or functional groups that interfere with cancer cell signaling pathways. The structure could be a starting point for compounds that interact with the estrogen receptor, although SAR studies on related methoxyphenyl derivatives have shown that antiproliferative effects are not always mediated by this receptor[17].

-

Antimicrobial Agents: By designing derivatives that mimic the membrane-disrupting or enzyme-inhibiting properties of antimicrobial phenylpropanoids.

-

Neuroprotective Agents: Exploring derivatives for their potential to mitigate oxidative stress and inflammation in the central nervous system, which are hallmarks of neurodegenerative diseases.

The following diagram illustrates a hypothetical workflow for the exploration of 3-(3-methoxyphenyl)propan-1-ol in a drug discovery program.

Caption: A streamlined workflow for the development of new drugs from the 3-(3-methoxyphenyl)propan-1-ol scaffold.

Experimental Protocols: A Practical Guide

To facilitate the exploration of 3-(3-methoxyphenyl)propan-1-ol's potential, the following are representative experimental protocols for its derivatization and the initial biological evaluation of the resulting compounds.

Protocol 1: Synthesis of an Ester Derivative

Objective: To synthesize 3-(3-methoxyphenyl)propyl benzoate as a representative ester derivative.

Materials:

-

3-(3-methoxyphenyl)propan-1-ol

-

Benzoyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Dissolve 3-(3-methoxyphenyl)propan-1-ol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the pure ester.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

Objective: To evaluate the potential of synthesized derivatives to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Synthesized derivatives of 3-(3-methoxyphenyl)propan-1-ol dissolved in DMSO

-

Griess Reagent

-

96-well cell culture plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the synthesized compounds for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent according to the manufacturer's instructions.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition compared to the LPS-treated control group.

-

Perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed inhibition is not due to cytotoxicity.

The following diagram illustrates a potential signaling pathway that could be targeted by anti-inflammatory derivatives.

Caption: A simplified representation of the LPS-induced NF-κB signaling pathway leading to nitric oxide production, a potential target for anti-inflammatory compounds.

Conclusion: A Promising Scaffold for Future Drug Discovery

3-(3-Methoxyphenyl)propan-1-ol, while not a therapeutic agent in its own right, represents a highly promising and versatile scaffold for medicinal chemistry. Its phenylpropanoid core, shared with numerous bioactive natural products, provides a strong rationale for its exploration in drug discovery programs. Through strategic derivatization of its primary alcohol and aromatic ring, a diverse library of novel compounds can be generated and screened for a wide range of therapeutic activities, including anti-inflammatory, anticancer, and antimicrobial effects. The experimental protocols outlined in this guide provide a foundational framework for initiating such investigations. As the quest for novel therapeutics continues, the systematic exploration of simple, yet potent, scaffolds like 3-(3-methoxyphenyl)propan-1-ol will undoubtedly play a crucial role in the development of the next generation of medicines.

References

- 1. Role of Phenylpropanoids and Flavonoids in Plant Resistance to Pests and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 4. Natural Medicinal Chemistry Phenylpropanoids | Mind Map - EdrawMind [edrawmind.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Cinnamaldehyde Analogues as Potential Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cinnamaldehyde Analogues as Potential Therapeutic Agents: Ingenta Connect [ingentaconnect.com]

- 10. researchgate.net [researchgate.net]

- 11. scholar.ui.ac.id [scholar.ui.ac.id]

- 12. Design and synthesis of eugenol/isoeugenol glycoconjugates and other analogues as antifungal agents against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Eugenol as a Potential Drug Candidate: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Medicinal attributes of major phenylpropanoids present in cinnamon - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Structure activity relationship studies on C2 side chain substituted 1,1-bis(4-methoxyphenyl)-2-phenylalkenes and 1,1,2-tris(4-methoxyphenyl)alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Precursor: A Technical Guide to 3-(m-Methoxyphenyl)propan-1-ol in Modern Organic Synthesis

In the landscape of pharmaceutical and fine chemical synthesis, the selection of a starting material is a critical decision that dictates the efficiency, scalability, and novelty of a synthetic route. 3-(m-Methoxyphenyl)propan-1-ol, a substituted aromatic alcohol, has emerged as a highly versatile and strategic precursor. Its structural features—a primary alcohol for functional group interconversion, a flexible three-carbon chain, and a methoxy-substituted phenyl ring ripe for modification—offer a powerful toolkit for the synthetic chemist.

This guide provides an in-depth analysis of 3-(m-Methoxyphenyl)propan-1-ol, moving beyond simple reaction schemes to explore the causal logic behind its application. We will examine its core physicochemical properties, detail key synthetic transformations with validated protocols, and illustrate its role in constructing complex, high-value molecules for the drug development professional.

Core Characteristics and Safety Profile

Understanding the fundamental properties of a precursor is paramount for safe handling and effective reaction design. 3-(m-Methoxyphenyl)propan-1-ol is a solid at room temperature with a defined chemical profile.

Table 1: Physicochemical Properties of 3-(m-Methoxyphenyl)propan-1-ol

| Property | Value | Source(s) |

| CAS Number | 7252-82-6 | [1] |

| Molecular Formula | C₁₀H₁₄O₂ | [1] |

| Molecular Weight | 166.22 g/mol | [1] |

| Appearance | Solid | [1] |

| InChIKey | XOBQNLCSYCFLQG-UHFFFAOYSA-N | [1] |

Safe and effective utilization requires strict adherence to established safety protocols. The compound presents moderate hazards that must be managed with appropriate personal protective equipment (PPE) and engineering controls.

Table 2: GHS Hazard and Safety Information

| Category | Information | Source(s) |

| Signal Word | Warning | [1] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |

| Precautionary Codes | P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | [1] |

| Storage Class | 11 (Combustible Solids) | [1] |

| Target Organs | Respiratory system | [1] |

The Synthetic Epicenter: The Primary Alcohol Functional Group

The true synthetic power of 3-(m-Methoxyphenyl)propan-1-ol lies in the reactivity of its terminal primary alcohol. This functional group serves as a reliable handle for a suite of high-yield transformations, most notably oxidation to the corresponding aldehyde, which unlocks pathways to more complex molecular architectures.

References

Topic: Biological Activity Screening of 1-Propanol, 3-(m-methoxyphenyl)- Derivatives

An In-Depth Technical Guide

Abstract

This guide provides a comprehensive framework for the systematic biological activity screening of novel 1-Propanol, 3-(m-methoxyphenyl)- derivatives. The structural motif, featuring a methoxyphenyl group linked to a propanol backbone, is present in various pharmacologically active agents, suggesting a high potential for discovering new therapeutics, particularly those targeting the central nervous system (CNS). We will move beyond a simple listing of protocols to a logically structured screening cascade, explaining the scientific rationale behind each experimental choice. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into target validation, in-vitro functional analysis, and in-vivo behavioral assessment.

Introduction: The Rationale for Screening

The 1-Propanol, 3-(m-methoxyphenyl)- scaffold represents a promising starting point for drug discovery. The m-methoxyphenyl moiety is a key feature in several CNS-active compounds, where it often interacts with aminergic G-protein coupled receptors (GPCRs). The flexible propanol linker allows for the introduction of various terminal groups, enabling the modulation of physicochemical properties and target engagement.

Our hypothesis is that these derivatives are likely to interact with neurotransmitter systems, such as serotonergic, dopaminergic, or adrenergic pathways. Therefore, the screening strategy outlined below is designed to efficiently identify and characterize potential antidepressant, anxiolytic, or other CNS-related activities.

The Integrated Screening Cascade: A Multi-Tiered Approach

A successful screening campaign does not rely on a single assay but rather on a tiered, integrated workflow. This approach allows for the rapid and cost-effective elimination of inactive or undesirable compounds while progressively building a comprehensive pharmacological profile of promising candidates.

Caption: A multi-tiered workflow for screening 1-Propanol, 3-(m-methoxyphenyl)- derivatives.

Tier 1: High-Throughput Primary Screening

Objective: To rapidly identify compounds that bind to primary targets of interest within key CNS-related receptor families.

Causality: We begin with binding assays because they are robust, scalable, and directly measure the physical interaction between a compound and its putative target. This is the most efficient way to sift through a large library of derivatives to find "hits." Given the structural alerts, we prioritize serotonergic (5-HT), dopaminergic (D), and norepinephrine (NE) receptors.

Experimental Protocol: Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound for the human serotonin 1A receptor (5-HT₁ₐ).

-

Materials:

-

Cell membranes expressing the recombinant human 5-HT₁ₐ receptor.

-

Radioligand: [³H]8-OH-DPAT (a high-affinity 5-HT₁ₐ agonist).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

-

Non-specific binding control: 10 µM Serotonin.

-

Test compounds: 1-Propanol, 3-(m-methoxyphenyl)- derivatives dissolved in DMSO, serially diluted.

-

96-well microplates and glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

In each well of the microplate, combine 50 µL of assay buffer, 50 µL of the radioligand solution (at a final concentration near its Kₑ), and 50 µL of the test compound at various concentrations.

-

For total binding, add 50 µL of vehicle (DMSO). For non-specific binding, add 50 µL of 10 µM Serotonin.

-

Initiate the binding reaction by adding 50 µL of the cell membrane preparation.

-

Incubate the plate for 60 minutes at 25°C with gentle agitation.

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Dry the filters, place them in scintillation vials with scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Data Presentation: Primary Binding Affinity

| Compound ID | Target | Kᵢ (nM) |

| DPM-001 | 5-HT₁ₐ | 15.2 |

| DPM-002 | 5-HT₁ₐ | 350.8 |

| DPM-003 | 5-HT₁ₐ | 8.9 |

| DPM-004 | D₂ | 22.4 |

| DPM-005 | NET | >10,000 |

Tier 2: In Vitro Functional and Selectivity Profiling

Objective: To determine if the binding of a "hit" compound translates into a biological response (functional activity) and to assess its specificity.

Causality: A compound that binds is not necessarily useful; it must modulate the target's function (e.g., as an agonist or antagonist). Functional assays provide this crucial information. Concurrently, screening against a broad panel of receptors (secondary pharmacology) is a critical, self-validating step to identify potential off-target effects that could lead to side effects or toxicity later in development.[1]

Experimental Protocol: cAMP Functional Assay for Gs/Gi-Coupled Receptors

This protocol measures the inhibition of forskolin-stimulated cAMP production to assess the functional activity of compounds at a Gᵢ-coupled receptor like 5-HT₁ₐ.

-

Materials:

-

CHO cells stably expressing the human 5-HT₁ₐ receptor.

-

Assay medium: HBSS with 20 mM HEPES and 0.5 mM IBMX (a phosphodiesterase inhibitor).

-

Forskolin (an adenylyl cyclase activator).

-

Positive Control: Serotonin.

-

Test compounds.

-

cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

-

-

Procedure:

-

Plate the cells in a 384-well plate and allow them to attach overnight.

-

Remove the culture medium and add the test compounds or controls diluted in assay medium.

-

Incubate for 15 minutes at room temperature.

-

Add forskolin to all wells (except the basal control) to stimulate cAMP production. A typical final concentration is 1-10 µM.

-

Incubate for 30 minutes at room temperature.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP signal against the log concentration of the test compound.

-

Calculate the EC₅₀ (potency) and Eₘₐₓ (efficacy) values from the curve. For an agonist, this reflects its ability to inhibit cAMP production. For an antagonist, a similar curve would be generated in the presence of a known agonist to determine its IC₅₀.

-

Tier 3: In Vivo Behavioral Pharmacology

Objective: To evaluate the pharmacological effects of lead compounds in whole-animal models that have predictive validity for human CNS disorders.[2]

Causality: In vitro activity does not guarantee in vivo efficacy. The compound must cross the blood-brain barrier, engage its target in the complex environment of the brain, and produce a measurable behavioral effect. Animal models, while not perfect replicas of human disease, are indispensable tools for providing this proof-of-concept.[3][4]

Experimental Protocol: The Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used model to screen for anxiolytic-like drugs.[3] It leverages the innate conflict in rodents between their desire to explore a novel environment and their fear of open, elevated spaces. Anxiolytic compounds reduce the aversion to the open arms.

Caption: Schematic of the Elevated Plus Maze apparatus.

-

Apparatus: A plus-shaped maze elevated 50 cm from the floor, with two opposing "open" arms and two opposing "closed" arms (enclosed by high walls).

-

Animals: Male mice or rats.

-

Procedure:

-

Administer the test compound (e.g., DPM-003) or vehicle via the appropriate route (e.g., intraperitoneal injection) 30 minutes before testing. A positive control group (e.g., diazepam) should be included.

-

Place the animal in the center of the maze, facing one of the open arms.

-

Allow the animal to explore the maze for 5 minutes. The session is recorded by an overhead video camera.

-

An automated tracking software is used to score the following parameters:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Total distance traveled (a measure of general locomotor activity).

-

-

-

Data Interpretation:

-

A statistically significant increase in the time spent and/or entries into the open arms, compared to the vehicle-treated group, is indicative of an anxiolytic-like effect.

-

The total distance traveled should not be significantly different between groups, ruling out confounding effects of sedation or hyperactivity.

-

Data Presentation: In Vivo Anxiolytic-Like Effects

| Treatment Group | Dose (mg/kg) | % Time in Open Arms (Mean ± SEM) | Total Distance (m) (Mean ± SEM) |

| Vehicle | - | 18.5 ± 2.1 | 25.6 ± 1.8 |

| Diazepam (Control) | 2.0 | 45.2 ± 3.5 | 23.9 ± 2.0 |

| DPM-003 | 1.0 | 22.1 ± 2.8 | 26.1 ± 1.5 |

| DPM-003 | 3.0 | 39.8 ± 4.1 | 24.8 ± 1.9 |

| DPM-003 | 10.0 | 41.5 ± 3.9* | 15.1 ± 2.2** |

**p < 0.05 vs. Vehicle. *p < 0.05 vs. Vehicle (indicating sedation at high dose).

Conclusion and Path Forward

This in-depth guide outlines a robust, logical, and scientifically grounded strategy for screening 1-Propanol, 3-(m-methoxyphenyl)- derivatives for biological activity. By progressing from high-throughput binding assays to functional characterization and finally to in vivo behavioral models, researchers can efficiently identify promising lead candidates for further optimization. The causality-driven approach, with built-in controls and secondary screening, ensures the generation of reliable and translatable data, forming a solid foundation for any CNS drug discovery program.

References

- 1. Rationalizing Secondary Pharmacology Screening Using Human Genetic and Pharmacological Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Animal models of anxiety and anxiolytic drug action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Researcher's Guide to Sourcing and Verifying 3-(3-methoxyphenyl)propan-1-ol for Drug Development

Introduction

In the landscape of pharmaceutical research and drug development, the integrity of starting materials is a cornerstone of reproducible and reliable results. 3-(3-methoxyphenyl)propan-1-ol (CAS No. 7252-82-6), a substituted aromatic alcohol, serves as a versatile chemical intermediate and building block. Its structural motif is of interest in the synthesis of novel chemical entities, with related compounds showing potential in various therapeutic areas. For instance, the amine derivative, 3-(3-methoxyphenyl)propan-1-amine, is noted as a serotonergic agent, highlighting the potential for this scaffold in neuropharmacology and beyond.[1]

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the commercial landscape for 3-(3-methoxyphenyl)propan-1-ol. Moving beyond a simple list of vendors, this document offers a framework for supplier evaluation, emphasizes the critical need for independent quality verification, and provides actionable protocols for in-house validation. The objective is to empower researchers to confidently source high-quality material, ensuring the integrity of their downstream applications.

Chemical and Physical Profile

A foundational understanding of the physicochemical properties of 3-(3-methoxyphenyl)propan-1-ol is essential for its handling, characterization, and use in synthesis.

| Property | Value | Source |

| CAS Number | 7252-82-6 | [2][3] |

| Molecular Formula | C₁₀H₁₄O₂ | [2][4] |

| Molecular Weight | 166.22 g/mol | [2][4] |

| Appearance | Solid or Colorless to light yellow liquid | [5] |

| Boiling Point | 155-157 °C at 15 Torr | [2] |

| Density | ~1.04 g/cm³ (Predicted) | [2][5] |

| SMILES | COC1=CC(CCCO)=CC=C1 | [4] |

| InChI Key | XOBQNLCSYCFLQG-UHFFFAOYSA-N |

Commercial Availability and Supplier Landscape

3-(3-methoxyphenyl)propan-1-ol is available from a variety of chemical suppliers, ranging from large global distributors to smaller, specialized chemical synthesis companies. Availability can fluctuate, and the grade of the material often varies significantly. It is crucial to note that some product lines, such as Sigma-Aldrich's "AldrichCPR" collection, are explicitly sold "as-is" for early discovery research, with the buyer assuming full responsibility for confirming the product's identity and purity. This underscores the importance of due diligence in the procurement process.

| Supplier | Product Name/Number (Example) | Reported Purity/Grade | Notes |

| Sigma-Aldrich | 3-(3-Methoxyphenyl)-1-propanol AldrichCPR | Not specified | Product is discontinued. Sold "as-is" without analytical data, buyer must confirm identity and purity. |

| ChemicalBook | 3-(3-METHOXY-PHENYL)-PROPAN-1-OL | Varies by listed supplier | Aggregator platform listing multiple suppliers, primarily from China.[2] |

| Dalton Research Molecules | 3-(3-Methoxyphenyl)propan-1-ol | Purity percentage to be specified by the customer. | Offers material manufactured to high-quality standards; requires inquiry for pricing and availability.[6] |

| Arctom Scientific | 3-(3-Methoxyphenyl)propan-1-ol / BD-A764348 | Not specified | Available in reagent and larger sizes.[7] |

| BOC Sciences | (1S)-1-(3-methoxyphenyl)-1-propanol | ≥98%, ≥95% e.e. | Lists the chiral variant, which may be suitable for stereospecific synthesis.[] |

| TCI Chemicals | 3-(4-Methoxyphenyl)propan-1-ol / M3514 | >98.0% (GC) | Note: This is the para-isomer (4-methoxy), not the meta-isomer (3-methoxy). Researchers must be cautious of isomeric specificity.[9] |

Disclaimer: This table is not exhaustive and is intended for illustrative purposes. Researchers should conduct their own searches and contact suppliers directly for the most current information.

Supplier Vetting and Quality Assurance: A Self-Validating System

The procurement of a chemical intermediate is the first critical step in an experimental workflow. A failure at this stage can compromise an entire research project. Therefore, a robust vetting and quality assurance process is not merely recommended; it is essential for scientific integrity.

Initial Vetting and Documentation Review

Before placing an order, a thorough review of supplier-provided documentation is mandatory. The primary documents are the Certificate of Analysis (CoA) and the Safety Data Sheet (SDS). A CoA provides lot-specific data on purity and physical properties, while the SDS contains critical information on handling, storage, and potential hazards.[10]

The following workflow diagram outlines the essential decision points in the supplier vetting process.

Caption: Supplier and documentation vetting workflow prior to purchase.

In-House Analytical Verification

Upon receipt of the material, and critically, before its use in any reaction, independent verification of its identity and purity is paramount. This step validates the information on the CoA and ensures the material has not degraded during transit or storage.

Protocols for Analytical Verification

The following are standardized, field-proven protocols for the characterization of 3-(3-methoxyphenyl)propan-1-ol.

Protocol 1: Identity Confirmation by ¹H NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed fingerprint of the molecule's structure by probing the chemical environment of its hydrogen atoms. This technique is the gold standard for confirming the chemical identity and structural integrity of an organic compound.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of 3-(3-methoxyphenyl)propan-1-ol and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Data Analysis: Process the spectrum and compare the observed chemical shifts (δ), splitting patterns (e.g., singlet, triplet), and integration values to established literature values or predicted spectra.

Expected ¹H NMR Spectrum (in CDCl₃, 400 MHz):

-

δ ~7.2 ppm (t): Aromatic proton on C5.

-

δ ~6.7-6.8 ppm (m): Aromatic protons on C2, C4, and C6.

-

δ ~3.8 ppm (s, 3H): Methoxy group (-OCH₃) protons.

-

δ ~3.7 ppm (t, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂OH).

-

δ ~2.7 ppm (t, 2H): Benzylic methylene protons (-Ar-CH₂-).

-

δ ~1.9 ppm (quintet, 2H): Methylene protons in the middle of the propyl chain (-CH₂-CH₂-CH₂-).

-

δ ~1.5 ppm (broad s, 1H): Hydroxyl proton (-OH). Note: This peak can be broad and its chemical shift is variable.

Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. By using a UV detector, the relative concentration of the main compound versus any impurities can be quantified, providing a precise measure of purity. The method described for the related 4-methoxy isomer can be adapted.[11]

Methodology:

-

Sample Preparation: Prepare a stock solution of 3-(3-methoxyphenyl)propan-1-ol at 1 mg/mL in the mobile phase.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). For MS compatibility, a small amount of formic acid (0.1%) can be added instead of phosphoric acid.[11]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm or 274 nm.

-

Injection Volume: 10 µL.

-

-

Data Acquisition & Analysis: Run the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Workflow for In-House Quality Control

This diagram illustrates the logical flow for post-delivery verification of a newly acquired chemical intermediate.

Caption: Recommended workflow for in-house analytical QC verification.

Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the chemical's integrity and ensure laboratory safety.

-

Hazards: 3-(3-methoxyphenyl)propan-1-ol is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid direct contact with skin and eyes.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place at room temperature.[2]

Conclusion

3-(3-methoxyphenyl)propan-1-ol is a commercially available building block valuable to the research and drug development community. However, its procurement requires a diligent, multi-step approach. The onus is on the researcher to move beyond reliance on supplier labels and to implement a robust, self-validating system of documentation review and independent analytical verification. By adopting the workflows and protocols outlined in this guide, scientists can ensure the quality and integrity of their starting materials, thereby fostering reproducibility and increasing the probability of success in their synthetic and therapeutic development endeavors.

References

- 1. Buy 3-(3-Methoxyphenyl)propan-1-amine (EVT-332385) | 18655-52-2 [evitachem.com]

- 2. 7252-82-6 CAS MSDS (3-(3-METHOXY-PHENYL)-PROPAN-1-OL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 3-(3-Methoxyphenyl)propan-1-ol | 7252-82-6 [sigmaaldrich.com]

- 4. PubChemLite - 3-(3-methoxyphenyl)propan-1-ol (C10H14O2) [pubchemlite.lcsb.uni.lu]

- 5. chembk.com [chembk.com]

- 6. 3-(3-Methoxyphenyl)propan-1-ol | CAS 7252-82-6 [daltonresearchmolecules.com]

- 7. arctomsci.com [arctomsci.com]

- 9. 3-(4-Methoxyphenyl)propan-1-ol | 5406-18-8 | TCI AMERICA [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. 3-(4-Methoxyphenyl)propan-1-ol | SIELC Technologies [sielc.com]

A Comprehensive Technical Guide to the Safe Handling of 1-Propanol, 3-(m-methoxyphenyl)- for Research and Development Applications

This document provides an in-depth technical guide for the safe handling, storage, and disposal of 1-Propanol, 3-(m-methoxyphenyl)-. It is intended for researchers, scientists, and drug development professionals who may work with this compound. The guide is structured to provide not only procedural steps but also the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

Section 1: Chemical and Physical Identity

1-Propanol, 3-(m-methoxyphenyl)-, also known as 3-(3-methoxyphenyl)propan-1-ol, is an aromatic organic compound featuring both a hydroxyl (-OH) and a methoxy (-OCH₃) functional group. This bifunctional nature influences its physical properties, solubility, and reactivity. Understanding these fundamental characteristics is the first step in a thorough risk assessment.

Table 1.1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | 1-Propanol, 3-(m-methoxyphenyl)- | [1][2] |

| Synonyms | 3-(m-Methoxyphenyl)-1-propanol, Benzenepropanol, 3-methoxy- | [1][2] |

| CAS Number | 7252-82-6 | [1][2] |

| Molecular Formula | C₁₀H₁₄O₂ | [1][3] |

| Molecular Weight | 166.22 g/mol | [1][3][4] |

| Physical Form | Solid | [3] |

| Boiling Point | 155-157 °C @ 15 Torr | [1][2] |

| Predicted Density | ~1.037 g/cm³ | [1][2] |

| Predicted pKa | ~15.08 |[1][2] |

Section 2: Hazard Identification and Toxicological Profile

The primary known hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[3][5] A significant aspect of its safety profile is the absence of comprehensive toxicological data. Therefore, the Precautionary Principle must be applied, treating the substance as potentially hazardous until more information is available.

Table 2.1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram | Source(s) |

|---|---|---|---|---|---|

| Skin Irritation | 2 | H315: Causes skin irritation | Warning | [3] | |

| Eye Irritation | 2 | H319: Causes serious eye irritation | Warning | [3] | |

| STOT SE* | 3 | H335: May cause respiratory irritation | Warning | [3][5] |

Specific Target Organ Toxicity - Single Exposure

Causality of Hazards:

-

Dermal and Ocular Irritation: As an aromatic alcohol, the compound can defat the skin, leading to dryness and irritation. Its ability to penetrate tissues allows it to irritate sensitive nerve endings. In the eyes, it can cause significant irritation to the cornea and conjunctiva.[6]

-

Respiratory Irritation: If the solid material is handled in a way that generates dust, or if it is heated, the resulting airborne particles or vapors can irritate the mucous membranes of the respiratory tract.[5]

Ecological Hazards: The compound is classified with a Water Hazard Class of WGK 3 , indicating it is severely hazardous to water.[3] This is a critical consideration for both spill response and waste disposal, as release into aquatic environments must be strictly avoided.

Section 3: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach, known as the Hierarchy of Controls, is essential for minimizing exposure. This framework prioritizes the most effective control measures.

Caption: The Hierarchy of Controls prioritizes safety strategies.

1. Engineering Controls (First Line of Defense):

-

Fume Hood: All handling of 1-Propanol, 3-(m-methoxyphenyl)- that could generate dust or vapors (e.g., weighing, transferring, preparing solutions, heating) must be performed inside a certified chemical fume hood.[7][8] This is the most critical engineering control as it contains hazards at the source.

-

Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.[9]

2. Administrative Controls (Safe Work Practices):

-

Risk Assessment: Before beginning any new procedure, conduct a thorough risk assessment.[7][10]

-

Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and associated hazards.[10]

-

Training: Personnel must be trained on the specific hazards and handling procedures for this compound.

-

Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5][6] Do not eat, drink, or smoke in the laboratory.[5]

3. Personal Protective Equipment (PPE): PPE is the final barrier between the user and the chemical. It must be selected based on the potential for exposure.[11][12]

Table 3.1: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

|---|---|---|

| Eye/Face | ANSI Z87.1-compliant safety goggles with side shields. A face shield should be worn over goggles if there is a significant splash risk.[9][13] | Protects against splashes and airborne dust from causing serious eye irritation.[6] |

| Hand | Nitrile gloves (minimum).[8][10] | Provides protection against incidental skin contact. For prolonged use or when dissolving in organic solvents, consult a glove compatibility chart. |

| Body | Fully-buttoned laboratory coat.[8][13] | Protects skin and personal clothing from contamination. |

| Footwear | Closed-toe, closed-heel shoes made of a non-porous material.[8][14] | Prevents exposure from spills. |

| Respiratory | Not typically required if work is conducted in a fume hood. If a hood is unavailable or if dust levels are high, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[9][13] | Protects against inhalation, which can cause respiratory tract irritation.[5] |

Section 4: Standard Operating Procedures for Safe Handling & Storage

Adherence to validated protocols is key to ensuring safety and reproducibility.

Protocol 4.1: Weighing and Transfer of Solid Compound

-

Preparation: Don the required PPE (goggles, nitrile gloves, lab coat).

-

Location: Perform all weighing and transfer operations inside a chemical fume hood or a ventilated balance enclosure to contain any dust.

-

Tare: Place a clean, appropriately sized receiving vessel on the analytical balance and tare its weight.

-

Transfer: Using a clean spatula, carefully transfer the desired amount of 1-Propanol, 3-(m-methoxyphenyl)- from the stock container to the tared vessel. Avoid generating dust.

-

Cleaning: Promptly and securely close the stock container. Wipe down the spatula and any contaminated surfaces within the hood with a damp cloth or towel, which should then be disposed of as solid chemical waste.

-

Documentation: Record the transferred amount in the laboratory notebook.

Protocol 4.2: Storage

-

Conditions: Store the compound in a cool, dry, and well-ventilated area, away from direct sunlight.[6][9] Room temperature storage is acceptable.[1][2]

-

Container: Keep the container tightly sealed to prevent contamination.[6]

-

Incompatibilities: Segregate from strong oxidizing agents to prevent potentially hazardous reactions.[15]

-

Inventory: Maintain an accurate chemical inventory.

Caption: A standardized workflow for preparing solutions.

Section 5: Emergency Procedures

Rapid and correct response during an emergency can significantly mitigate harm.

Protocol 5.1: Spill Response

-

Evacuate & Alert: Alert personnel in the immediate area. If the spill is large or involves other hazardous materials, evacuate the lab and contact institutional safety personnel.

-

Control: If safe to do so, eliminate ignition sources.[16]

-

Contain: For a solid spill , carefully sweep or scoop the material into a labeled waste container, avoiding dust generation.[9] For a liquid solution spill , cover with a non-combustible absorbent material like sand or vermiculite.[16]

-

Clean: Once absorbed, scoop the material into a sealed, labeled container for hazardous waste disposal. Clean the spill area with soap and water.

-

Prevent Environmental Release: Crucially, do not allow the material or cleanup waste to enter drains or waterways due to its WGK 3 rating.[3]

Caption: A decision tree for responding to chemical spills.

Table 5.1: First Aid Measures

| Exposure Route | Action | Source(s) |

|---|---|---|

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. | [5][9] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation occurs or persists. | [6][9] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [5][6][9] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |[9][17] |

Section 6: Waste Disposal

Due to the compound's WGK 3 (severely hazardous to water) classification, all waste streams must be handled as hazardous chemical waste.[3]

-

Solid Waste: Unused compound and grossly contaminated materials (e.g., absorbent from a spill) must be placed in a clearly labeled, sealed container for solid hazardous waste.

-

Liquid Waste: Solutions containing the compound should be collected in a labeled container for non-halogenated organic waste.

-